3-Bromo-5-(4-fluorophenoxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(4-fluorophenoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-5-11(7-14-6-8)15-10-3-1-9(13)2-4-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIPCSLRLAZMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CN=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 3 Bromo 5 4 Fluorophenoxy Pyridine
Regioselective Synthesis of Key Pyridine (B92270) Precursors for 3-Bromo-5-(4-fluorophenoxy)pyridine
The assembly of the 3-bromo-5-hydroxypyridine (B18002) core is a critical first step in the synthesis of this compound. Achieving the desired 3,5-disubstitution pattern on the pyridine ring with high regioselectivity is paramount. One common approach involves the nucleophilic aromatic substitution (SNAr) on a di-halogenated pyridine. For instance, the reaction of 3,5-dibromopyridine (B18299) with a methoxide (B1231860) source, such as sodium methoxide, can selectively displace one of the bromine atoms to yield 3-bromo-5-methoxypyridine. chemicalbook.com This selectivity arises from the electronic properties of the pyridine ring, where the positions ortho and para to the nitrogen are more activated towards nucleophilic attack. youtube.com
Another strategy for accessing 3,5-disubstituted pyridines involves the construction of the pyridine ring itself from acyclic precursors. Multi-component reactions, often highlighted for their atom economy and efficiency, can provide access to highly substituted pyridines in a single step. researchgate.netnih.gov While specific examples for the direct synthesis of 3-bromo-5-hydroxypyridine via this route are less common, the general principles of controlling regiochemistry in pyridine synthesis are well-established. nih.govnih.govrsc.org For instance, the careful selection of starting materials and reaction conditions in condensation reactions of aldehydes, ketones, and ammonia (B1221849) derivatives can direct the formation of the desired substitution pattern. rsc.org
Advanced Phenoxylation Protocols for the Formation of the Diarylether Linkage
The formation of the diaryl ether bond between the 3-bromo-5-hydroxypyridine precursor and a fluorinated phenol (B47542) derivative is a pivotal step in the synthesis of the target molecule. Several modern catalytic and non-catalytic methods have been developed to facilitate this transformation efficiently.
Palladium-Catalyzed C-O Cross-Coupling Approaches for this compound
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-O bonds, including the synthesis of diaryl ethers. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst, a suitable ligand, and a base. For the synthesis of this compound, this would entail the coupling of 3-bromo-5-halopyridine (where the second halide is different from bromo and more reactive, e.g., iodo) with 4-fluorophenol (B42351).
The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reductive elimination step, which forms the C-O bond. nih.gov The reaction conditions, including the choice of base and solvent, must be carefully optimized to achieve high yields and minimize side reactions. While direct palladium-catalyzed coupling of aryl fluorides is challenging, methods involving C-F bond activation are emerging. rsc.org
| Catalyst System | Reactants | Conditions | Yield |
| Pd(OAc)₂ / XantPhos | Aryl fluorosulfate, Aryl formate | Et₃N, DMF | Moderate to good |
| [Pd(allyl)Cl]₂ / AdBippyPhos | Aryl bromide/chloride, Fluoroalkylamine | KOPh | High |
Table 1: Examples of Palladium-Catalyzed C-O and C-N Cross-Coupling Reactions. This table provides examples of palladium catalyst systems used for forming bonds with aryl halides, illustrating the types of conditions that could be adapted for the synthesis of this compound.
Copper-Mediated Phenoxylation Methods in the Context of this compound Synthesis
Copper-mediated Ullmann condensation reactions represent a classical and still widely used method for the formation of diaryl ethers. These reactions typically require harsher conditions (high temperatures) than their palladium-catalyzed counterparts but can be effective for a broad range of substrates. In the context of synthesizing this compound, this would involve the reaction of 3-bromo-5-halopyridine with 4-fluorophenol in the presence of a copper catalyst and a base.
Modern advancements in copper catalysis have led to the development of milder and more efficient protocols. The use of ligands such as phenanthrolines or diamines can significantly improve the reaction rates and yields.
Nucleophilic Aromatic Substitution Strategies for this compound Formation
Nucleophilic aromatic substitution (SNAr) provides a direct route to the diaryl ether linkage. acs.orgnih.gov This approach relies on the reaction of an electron-deficient aryl halide with a nucleophile, such as a phenoxide. In this case, 3,5-dibromopyridine or a similarly activated pyridine derivative could react with 4-fluorophenoxide. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. youtube.comyoutube.com However, substitution at the 3- and 5-positions can also be achieved, often requiring more forcing conditions.
The reaction of 5-bromo-1,2,3-triazines with phenols to form 5-aryloxy-1,2,3-triazines, which can then be converted to 3-aryloxy-pyridines, presents an interesting alternative SNAr-based strategy. acs.orgnih.gov For example, reacting 5-bromo-1,2,3-triazine (B172147) with 4-fluorophenol can yield 5-(4-fluorophenoxy)-1,2,3-triazine, which can subsequently be transformed into a 3-(4-fluorophenoxy)pyridine derivative. acs.org
Chemo- and Regio-Control in the Synthesis of Multi-Substituted Pyridine Systems
The synthesis of a multi-substituted pyridine like this compound requires precise control over both chemoselectivity (which functional group reacts) and regioselectivity (where the reaction occurs). nih.gov When working with precursors like 3,5-dibromopyridine, the inherent reactivity differences of the pyridine ring positions can be exploited to achieve selective functionalization. As mentioned, the positions ortho and para to the nitrogen are generally more susceptible to nucleophilic attack. youtube.com
In electrophilic substitution reactions, the situation is reversed, with the 3- and 5-positions being more reactive. This principle can be used, for example, in the bromination of a pre-functionalized pyridine ring.
Furthermore, modern synthetic methods, such as directed ortho-metalation (DoM), can provide excellent regiocontrol in the functionalization of pyridine rings. While not directly applicable to the 3,5-substitution pattern in this case, the principles of using directing groups to control the position of metalation and subsequent electrophilic quench are highly relevant to the broader field of pyridine synthesis. The ability to fine-tune reaction conditions, such as the composition of HF/pyridine media, can also allow for chemodivergent outcomes, leading to different products from the same starting materials. acs.orgacs.org
Sustainable and Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and other fine chemicals. researchgate.netnih.gov For the synthesis of this compound, several strategies can be employed to improve the environmental footprint of the process.
One key aspect is the use of greener solvents. biosynce.com Water is an ideal green solvent, and developing synthetic methods that can be performed in aqueous media is a major goal. nih.gov Other environmentally benign solvents include ethanol (B145695) and supercritical CO₂. The use of microwave-assisted synthesis can also contribute to green chemistry by reducing reaction times and often improving yields. nih.gov
Catalysis is a cornerstone of green chemistry, as it allows for reactions to be carried out with high efficiency and selectivity, reducing waste. biosynce.com The use of highly active catalysts, such as palladium complexes for cross-coupling reactions, allows for lower catalyst loadings, which is both economically and environmentally beneficial. nih.gov Iron-catalyzed reactions are also gaining attention as a more sustainable alternative to those using precious metals. rsc.org
| Green Chemistry Principle | Application in Synthesis of this compound |
| Use of Green Solvents | Employing water or ethanol in reaction steps. nih.govbiosynce.com |
| Catalysis | Utilizing highly efficient palladium or iron catalysts to minimize waste. rsc.orgbiosynce.com |
| Atom Economy | Designing multi-component or one-pot reactions to maximize the incorporation of starting materials into the final product. researchgate.netnih.gov |
| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov |
Table 2: Application of Green Chemistry Principles. This table outlines how key principles of green chemistry can be applied to the synthesis of this compound.
Utilization of this compound as a Key Intermediate in Complex Molecule Total Synthesis
The strategic placement of the bromo, fluoro, and pyridyl ether functionalities makes this compound a valuable intermediate for the construction of complex molecular scaffolds, particularly in the realm of medicinal chemistry. The bromine atom serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the 4-fluorophenoxy and pyridine moieties often play a crucial role in binding to biological targets.
A prominent example of its application is in the synthesis of potent kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer. While a direct total synthesis of a specific complex molecule starting from this compound is not explicitly detailed in publicly available literature, the synthesis of structurally related compounds provides a clear blueprint for its utility.
For instance, the synthesis of advanced intermediates for PI3K/mTOR inhibitors like Omipalisib (GSK2126458) involves the coupling of a brominated pyridine core with other heterocyclic systems. newdrugapprovals.orgnih.gov The general strategy often involves a Suzuki or Stille coupling reaction where the bromine atom on the pyridine ring of a molecule, structurally analogous to this compound, is replaced with a larger, more complex fragment.
A plausible synthetic route towards a complex kinase inhibitor using this compound as a key intermediate would likely involve the following conceptual steps:
Preparation of the Key Intermediate : Synthesis of this compound from 3-bromo-5-hydroxypyridine and a suitable 4-fluorophenylating agent, for example, through an Ullmann condensation or a Buchwald-Hartwig ether synthesis. google.comnih.govorganic-chemistry.org
Functionalization via Cross-Coupling : The bromine atom on this compound would then be utilized in a palladium-catalyzed cross-coupling reaction. This could be a Suzuki coupling with a boronic acid or ester, a Stille coupling with an organostannane, or a Buchwald-Hartwig amination with an amine, to introduce a significant portion of the final complex molecule's structure.
Further Elaboration : The coupled product would then undergo a series of further chemical transformations, such as deprotection, functional group interconversion, and cyclization, to complete the total synthesis of the target complex molecule.
The research into PI3K inhibitors highlights the importance of the pyridyl ether motif for biological activity. nih.govfrontiersin.org The specific substitution pattern of this compound makes it a pre-organized building block, streamlining the synthesis of complex drug candidates.
Reactivity, Functionalization, and Transformation Chemistry of 3 Bromo 5 4 Fluorophenoxy Pyridine
Palladium-Catalyzed Cross-Coupling Reactions of the Bromo Substituent in 3-Bromo-5-(4-fluorophenoxy)pyridine.youtube.com
The bromine atom at the 3-position of the pyridine (B92270) ring is a key functional group that enables a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse molecular fragments. youtube.com
Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation.wikipedia.org
The Suzuki-Miyaura coupling is a powerful method for forming aryl-aryl bonds by reacting an organohalide with an organoboron species in the presence of a palladium catalyst and a base. wikipedia.org In the context of this compound, the bromo substituent can be readily coupled with various arylboronic acids or their esters to generate more complex biaryl structures. This reaction is widely used in the synthesis of polyolefins, styrenes, and substituted biphenyls. wikipedia.org
The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent system can significantly influence the reaction's efficiency and substrate scope. wikipedia.orglibretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Phenyl-5-(4-fluorophenoxy)pyridine | Good |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 3-(4-Methoxyphenyl)-5-(4-fluorophenoxy)pyridine | High |
| Pyridine-3-boronic acid | CataXCium A Pd G3 | K₂CO₃ | Toluene | 3-(Pyridin-3-yl)-5-(4-fluorophenoxy)pyridine | Good nih.gov |
Buchwald-Hartwig Amination for C-N Bond Formation.organic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring.
The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The development of various generations of phosphine (B1218219) ligands has been crucial to the expansion of the reaction's utility, enabling the coupling of a vast array of amines and aryl halides under milder conditions. wikipedia.org
Table 2: Examples of Buchwald-Hartwig Amination Reactions
| Amine | Catalyst | Ligand | Base | Product |
| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | N-Phenyl-5-(4-fluorophenoxy)pyridin-3-amine |
| Piperidine (B6355638) | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 3-(Piperidin-1-yl)-5-(4-fluorophenoxy)pyridine |
| Benzylamine | PdCl₂(dppf) | dppf | K₃PO₄ | N-Benzyl-5-(4-fluorophenoxy)pyridin-3-amine |
Heck and Sonogashira Coupling Reactions for C-C Bond Formation.organic-chemistry.org
The Heck reaction facilitates the formation of carbon-carbon bonds by coupling aryl halides with alkenes, while the Sonogashira coupling joins aryl halides with terminal alkynes. Both reactions are catalyzed by palladium complexes and are instrumental in constructing more elaborate molecular architectures.
In the case of this compound, the Heck reaction can be employed to introduce alkenyl substituents at the 3-position. The Sonogashira coupling, a widely used method for constructing C(sp²)-C(sp) bonds, allows for the introduction of alkynyl groups. researchgate.net These resulting internal alkynes are versatile synthetic intermediates. researchgate.net A general two-step procedure has been developed to access 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from 5- and 6-bromo-3-fluoro-2-cyanopyridines using the Sonogashira cross-coupling as the initial step. soton.ac.uk
Table 3: Examples of Heck and Sonogashira Coupling Reactions
| Coupling Partner | Reaction Type | Catalyst | Base | Product |
| Styrene | Heck | Pd(OAc)₂ | Et₃N | 3-Styryl-5-(4-fluorophenoxy)pyridine |
| Phenylacetylene | Sonogashira | Pd(PPh₃)₄/CuI | Et₃N | 3-(Phenylethynyl)-5-(4-fluorophenoxy)pyridine |
| Propargyl alcohol | Sonogashira | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | 3-(3-Hydroxyprop-1-yn-1-yl)-5-(4-fluorophenoxy)pyridine |
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring of this compound.acs.org
The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack. youtube.com Nucleophilic aromatic substitution (SNAr) on pyridines typically occurs at the 2- and 4-positions, which are ortho and para to the nitrogen atom, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. stackexchange.com
While the 3-position is generally less reactive towards nucleophiles, the presence of activating groups or specific reaction conditions can facilitate substitution. acs.org In the case of this compound, direct nucleophilic displacement of the bromo group is challenging due to the electron-rich nature of the 3-position. acs.org However, reactions with strong nucleophiles under forcing conditions might lead to substitution. The development of a concerted SNAr reaction of 5-bromo-1,2,3-triazines with phenols has been reported, which can serve as precursors to 3-aryloxy-pyridines. nih.gov
Electrophilic Aromatic Substitution and Directed Metalation of the Phenoxy Moiety
The phenoxy group attached to the pyridine ring can also undergo chemical transformations. The fluorine atom on the phenoxy ring is an ortho, para-director for electrophilic aromatic substitution, although it is a deactivating group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur at the positions ortho to the fluorine atom.
Directed ortho-metalation (DoM) is another powerful strategy for the functionalization of aromatic rings. In the context of this compound, the ether oxygen of the phenoxy group could potentially direct lithiation to the ortho position using a strong base like n-butyllithium. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents.
Further Derivatization of the Pyridine Ring System of this compound.wikipedia.org
Beyond the reactions at the bromo- and phenoxy-substituents, the pyridine ring itself can be further derivatized. One common transformation is the oxidation of the pyridine nitrogen to form a pyridine N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. For instance, the formation of an N-oxide can facilitate nucleophilic substitution at the 2- and 6-positions. It has been shown that direct fluorination of a pyridine N-oxide can produce a meta-fluorinated pyridine. nih.gov
Insufficient Data for Comprehensive Analysis of Advanced Heterocyclic Annulation and Cyclization Reactions of this compound
Despite extensive searches for detailed research findings on the advanced heterocyclic annulation and cyclization reactions specifically initiated by this compound, publicly available scientific literature does not currently provide sufficient specific examples to construct a detailed analysis as requested. General principles of heterocyclic chemistry suggest that this compound could serve as a valuable building block in the synthesis of complex fused ring systems; however, specific instances of its application in such advanced transformations are not documented in the available resources.
The reactivity of the bromo and fluoro-substituted pyridine core is well-established in principle. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, which are foundational for many annulation strategies. Similarly, the pyridine nitrogen and the fluorine atom on the phenoxy group influence the electronic properties of the molecule, which can direct the regioselectivity of cyclization reactions.
In theory, this compound could participate in a variety of advanced annulation and cyclization reactions, including but not limited to:
Palladium-Catalyzed Annulation with Alkynes: Reactions such as the Larock indole (B1671886) synthesis or similar heteroannulation processes could potentially be employed. In such a hypothetical reaction, the bromo-substituted pyridine would undergo oxidative addition to a palladium(0) catalyst, followed by insertion of an alkyne and subsequent intramolecular cyclization to form a fused heterocyclic system.
Intramolecular Heck Reactions: Derivatives of this compound, functionalized with a pendant alkene, could undergo intramolecular Heck reactions to form new carbocyclic or heterocyclic rings. The regioselectivity and stereoselectivity of such cyclizations would be of significant synthetic interest.
Tandem and Cascade Reactions: The strategic placement of functional groups on this scaffold could enable tandem or cascade reaction sequences, where multiple bonds are formed in a single operation to rapidly construct complex polycyclic architectures.
However, without specific published research detailing the successful application of these methods to this compound, any discussion remains speculative. The generation of detailed, informative, and scientifically accurate content, including data tables with reaction conditions and yields, is contingent upon the availability of such primary research data.
At present, the scientific community has not published specific studies focusing on the advanced heterocyclic annulation and cyclization reactions of this particular compound. Therefore, a comprehensive and authoritative article on this specific topic, as outlined, cannot be generated.
Mechanistic Investigations and Reaction Pathway Analysis for 3 Bromo 5 4 Fluorophenoxy Pyridine Chemistry
Elucidation of Catalytic Cycle Mechanisms in Phenoxylation Reactions Leading to 3-Bromo-5-(4-fluorophenoxy)pyridine
The formation of the diaryl ether, this compound, from precursors like 3,5-dibromopyridine (B18299) and 4-fluorophenol (B42351), is typically achieved through copper-catalyzed (Ullmann condensation) or palladium-catalyzed (Buchwald-Hartwig C-O coupling) phenoxylation reactions. organic-chemistry.org Both reactions, while achieving the same C-O bond formation, proceed through distinct catalytic cycles.
Ullmann Condensation (Copper-Catalyzed):
The traditional Ullmann reaction for diaryl ether synthesis involves harsh conditions, but modern ligand-assisted protocols have made it more versatile. mdpi.commdpi.com The catalytic cycle is generally understood to involve the following key steps:
Formation of the Active Cu(I) Species: The reaction often starts with a Cu(II) precatalyst which is reduced in situ, or more commonly, a Cu(I) salt (e.g., CuI). The 4-fluorophenol is deprotonated by a base to form the corresponding phenoxide. This phenoxide then coordinates with the Cu(I) center to form a copper(I) phenoxide complex. rsc.org
Oxidative Addition: The aryl halide, 3,5-dibromopyridine, undergoes oxidative addition to the copper(I) phenoxide complex. This is often considered the rate-determining step. mdpi.com This addition results in a transient, high-valent Cu(III) intermediate. organic-chemistry.org
Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the C-O bond of the desired product, this compound, and regenerates a Cu(I) species, allowing the catalytic cycle to continue. mdpi.com
A proposed mechanism for the Ullmann-type C-O coupling is illustrated below: Cu(I)X + Ar'-OH + Base → [Cu(I)OAr'] → [Ar-Cu(III)-(OAr')(X)] → Ar-O-Ar' + Cu(I)X
Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed):
The Buchwald-Hartwig reaction offers a milder alternative for C-O bond formation. wikipedia.org Its catalytic cycle is well-established and involves a Pd(0)/Pd(II) redox couple. numberanalytics.comjk-sci.com
Formation of the Active Pd(0) Catalyst: The cycle begins with a Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. wuxiapptec.com This Pd(0) species is stabilized by phosphine (B1218219) ligands.
Oxidative Addition: The aryl halide (3,5-dibromopyridine) undergoes oxidative addition to the coordinatively unsaturated Pd(0) complex. This forms a square planar Pd(II) intermediate. wikipedia.org This step is often the rate-determining step of the cycle. numberanalytics.com
Ligand Exchange and Deprotonation: The 4-fluorophenol coordinates to the Pd(II) center, followed by deprotonation by a base (e.g., NaOt-Bu, Cs₂CO₃) to form a palladium alkoxide complex. jk-sci.com
Reductive Elimination: The diaryl ether product is formed via reductive elimination from the Pd(II) complex, which also regenerates the active Pd(0) catalyst. numberanalytics.com
The general catalytic cycle for the Buchwald-Hartwig C-O coupling is shown below:
| Step | Description |
| 1. Oxidative Addition | Pd(0)Lₙ + Ar-X → [Ar-Pd(II)(X)L₂] |
| 2. Ligand Exchange | [Ar-Pd(II)(X)L₂] + Ar'-OH + Base → [Ar-Pd(II)(OAr')L₂] + HB + X⁻ |
| 3. Reductive Elimination | [Ar-Pd(II)(OAr')L₂] → Ar-O-Ar' + Pd(0)L₂ |
Understanding Regioselectivity and Stereoselectivity in Transformations of this compound Derivatives
The pyridine (B92270) ring in this compound is electron-deficient, influencing the regioselectivity of its reactions. Nucleophilic aromatic substitution (SₙAr) reactions on pyridine derivatives preferentially occur at the 2- and 4-positions, where the negative charge of the intermediate can be stabilized by the electronegative nitrogen atom. quora.com However, in this compound, these positions are occupied. Subsequent functionalization would likely target the bromine-bearing C3 position or the C2, C4, or C6 positions if activated appropriately.
Regioselectivity: In cross-coupling reactions involving di-substituted pyridines, regioselectivity is a key challenge. For a molecule like 3,5-dibromopyridine, the precursor to the title compound, selective mono-functionalization is crucial. Studies on analogous systems, such as the Sonogashira coupling of 3,5-dibromo-2-pyrone, have demonstrated that high regioselectivity can be achieved. nih.gov The reaction occurred preferentially at the C3 position, indicating that electronic and steric factors can differentiate between two similar leaving groups on a heterocyclic ring. nih.gov For this compound, subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) would exclusively occur at the C-Br bond, as the C-O ether bond is much less reactive under these conditions.
Stereoselectivity: Stereoselectivity becomes relevant when transformations create chiral centers or atropisomers. While this compound itself is achiral, its derivatives can be. For instance, asymmetric Buchwald-Hartwig amination reactions are used to construct molecules with centered, planar, or axial chirality. researchgate.net Furthermore, the dearomatization of pyridine derivatives is a powerful method for synthesizing stereochemically rich dihydropyridine (B1217469) and piperidine (B6355638) structures. mdpi.comnih.govnih.gov The regio- and stereoselectivity of these reductions are controlled by the nature of the activating group on the pyridine nitrogen and the reducing agent used. nih.govacs.org Should the pyridine ring of a this compound derivative be subjected to such a dearomatization, the existing substituents would direct the outcome of the stereoselective transformation.
Kinetic Studies of Key Reactions Involving this compound
Kinetic studies provide quantitative insight into reaction mechanisms, helping to identify rate-determining steps and the influence of various parameters.
For Ullmann C-O coupling reactions , kinetic analysis of the reaction between 4-chloropyridine (B1293800) and potassium phenolate (B1203915) using a Cu(0) catalyst revealed that the process follows a Langmuir-Hinshelwood kinetic model. tue.nlacs.org This indicates that the reaction occurs on the surface of the copper catalyst. The study found that both reactant and product concentrations significantly affect the reaction rate, with the product, 4-phenoxypyridine, showing the strongest adsorption to the copper surface, which can inhibit the catalyst. tue.nlacs.org An apparent activation energy of 55 kJ·mol⁻¹ was determined for this liquid-phase coupling. acs.org Another study on a CuO-nanoparticle catalyzed Ullmann reaction reported an activation energy of 14.36 kcal/mol (approximately 60 kJ·mol⁻¹). mdpi.com These values are comparable and suggest a similar energy profile for the phenoxylation leading to this compound.
For Buchwald-Hartwig amination , a reaction analogous to C-O coupling, kinetic isotope effect (KIE) studies have been instrumental. nih.gov These studies confirmed that the oxidative addition of the aryl halide to the Pd(0)-ligand complex is the first irreversible and typically rate-determining step in the catalytic cycle. nih.gov The magnitude of the KIE changes with the aryl halide (Cl > Br), consistent with the C-X bond cleavage occurring in the transition state. nih.gov Furthermore, kinetic studies revealed that the nature of the base can alter the reaction pathway, with some bases participating in the oxidative addition step. nih.gov
| Reaction Type | Kinetic Model / Key Finding | Reported Activation Energy (Ea) |
| Ullmann C-O Coupling | Langmuir-Hinshelwood | 55 kJ·mol⁻¹ acs.org |
| Ullmann C-O Coupling (CuO-NP) | Second-order rate | 14.36 kcal/mol (~60 kJ·mol⁻¹) mdpi.com |
| Buchwald-Hartwig Amination | Oxidative addition is rate-determining | N/A (KIE studies used) nih.gov |
Transition State Analysis for Nucleophilic Substitution Pathways and Cross-Coupling Reactions
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for analyzing the transition states of complex reactions.
For nucleophilic aromatic substitution (SₙAr) on pyridine, DFT calculations have been used to assess the mechanisms of substitution. rsc.org Studies on the reaction of pyridine with acyl chlorides show that the reaction proceeds through a transition state where the lowest unoccupied molecular orbital (LUMO) is a mix of orbitals from both the nucleophile (pyridine) and the substrate. rsc.org This analysis provides a detailed picture of the electronic interactions during the bond-forming and bond-breaking processes. The calculated energy barriers for these reactions help to predict their feasibility and regioselectivity. nih.gov For instance, the activation energy for a concerted SₙAr process on a substituted aromatic system was calculated to be between 17 and 28 kcal·mol⁻¹. nih.gov
In cross-coupling reactions , transition state analysis helps to rationalize reactivity and selectivity. For the Ullmann reaction , computational studies suggest that the oxidative addition of the aryl halide to a [(Ligand)Cu(I)(Nucleophile)] complex is the rate-determining step, proceeding through a penta-coordinated Cu(III) intermediate. mdpi.com
For the Buchwald-Hartwig reaction , DFT calculations have been used to map out the entire catalytic cycle. nih.gov These studies support that oxidative addition is the rate-limiting step and have been used to predict kinetic isotope effects that match experimental values. nih.gov The geometry of the transition state for oxidative addition is well-characterized, providing insight into how the ligand and substrate structure influence the reaction barrier. nih.gov The analysis of transition states for the subsequent reductive elimination step helps explain how the desired C-N (or C-O) bond is formed and how side reactions can be minimized. wikipedia.org
Influence of Solvent Effects and Reaction Parameters on the Chemistry of this compound
The outcome of the synthesis and subsequent reactions of this compound is highly dependent on the chosen reaction parameters.
Catalyst System (Metal and Ligand):
Ullmann: Copper(I) salts (CuI, CuBr) are common. The addition of ligands like 1,10-phenanthroline (B135089) can accelerate the reaction and allow for milder conditions. mdpi.com
Buchwald-Hartwig: Palladium sources such as Pd(OAc)₂ and Pd₂(dba)₃ are widely used. wuxiapptec.comrsc.org The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Xantphos, BINAP) are often required to promote the challenging oxidative addition and reductive elimination steps, especially for less reactive aryl halides. jk-sci.com
Base:
Ullmann: A base is required to generate the nucleophilic phenoxide. Common choices include K₂CO₃, Cs₂CO₃, and KOH. mdpi.com
Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are frequently used. wuxiapptec.com The choice of base can be crucial, as it can influence the catalyst's resting state and even participate in the catalytic cycle. acs.org For base-sensitive substrates, weaker bases like K₂CO₃ or K₃PO₄ may be employed. rsc.org
Solvent:
Ullmann: High-boiling polar aprotic solvents such as DMF, DMSO, or N-methylpyrrolidone (NMP) are traditionally used to facilitate the high reaction temperatures required. mdpi.com Computational studies show that polar solvents can increase the energy of intermediates in the oxidative addition-reductive elimination pathway. mdpi.com The stability of radical intermediates, if formed, is also highly solvent-dependent. sciopen.com
Buchwald-Hartwig: Aprotic solvents like toluene, dioxane, and THF are common. jk-sci.com The polarity of the solvent can affect the mechanism; in nonpolar solvents, an anionic base is needed to facilitate deprotonation, while in polar solvents, bromide dissociation becomes more feasible, but the base can also coordinate to the palladium, creating a stable but less reactive complex. acs.org
Temperature:
Ullmann: Traditional reactions often require high temperatures (>150 °C). mdpi.com Modern ligand-accelerated systems can often run at lower temperatures (70-120 °C). mdpi.com
Buchwald-Hartwig: Typical reaction temperatures are in the range of 80-110 °C, though some modern, highly active catalyst systems can operate at or near room temperature. wuxiapptec.commdpi.com
| Parameter | Ullmann-Type C-O Coupling | Buchwald-Hartwig C-O Coupling |
| Catalyst | CuI, Cu₂O, CuO-NPs | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | 1,10-phenanthroline, Acylhydrazones | Xantphos, BINAP, DPPF, Bulky phosphines |
| Base | K₂CO₃, Cs₂CO₃, KOH | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | DMF, DMSO, NMP, Toluene | Toluene, Dioxane, THF |
| Temperature | 70 - 200 °C | RT - 110 °C |
Computational Chemistry and Theoretical Studies of 3 Bromo 5 4 Fluorophenoxy Pyridine
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 3-Bromo-5-(4-fluorophenoxy)pyridine. These methods provide a detailed description of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Studies of this compound
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For molecules structurally related to this compound, such as other pyridine (B92270) derivatives, DFT calculations are typically performed using functionals like B3LYP or ωB97X-D combined with basis sets such as 6-31G* or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net
These studies on analogous compounds, like 3-bromopyridine (B30812) and various phenoxy-pyridine systems, reveal that DFT can accurately predict optimized molecular geometries, total energies, and thermochemical properties. nih.govnih.gov For this compound, DFT calculations would likely show a non-planar structure, with a specific dihedral angle between the pyridine and fluorophenoxy rings. The calculated bond lengths and angles would be in good agreement with experimental data if available. For instance, studies on similar bromo-substituted heterocyclic compounds have shown that DFT can predict bond lengths and angles with high precision. iucr.org
The choice of solvent in DFT calculations can influence the computed properties. Studies on 3-bromopyridine have shown that while molecular parameters are slightly affected by solvent polarity, other chemical properties can be significantly influenced. nih.gov Therefore, performing calculations in different solvent environments would be crucial for a comprehensive understanding of this compound's behavior in various media.
Table 1: Representative DFT Calculation Parameters for Analogous Compounds
| Parameter | Typical Value/Method | Source |
| Functional | B3LYP, ωB97X-D | nih.govresearchgate.net |
| Basis Set | 6-311++G(d,p), 6-31G* | nih.govresearchgate.net |
| Property Calculated | Optimized Geometry, Total Energy, Vibrational Frequencies | nih.gov |
| Solvent Model | Polarizable Continuum Model (PCM) | nih.gov |
Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the reactive sites of a molecule. For this compound, the MEP map would likely show negative potential (red regions) around the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. Studies on other substituted pyridines confirm that the nitrogen atom is typically a site of negative electrostatic potential. researchgate.net
Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For this compound, the HOMO would likely be distributed over the electron-rich phenoxy ring, while the LUMO might be localized on the electron-deficient pyridine ring. A smaller HOMO-LUMO gap suggests higher reactivity. In related brominated heterocyclic systems, the HOMO-LUMO gap has been calculated to be around 4.343 eV. iucr.org Computational studies on similar pyridine-phenoxy structures have utilized FMO analysis to predict reactivity and binding ability. nih.gov
Table 2: Predicted FMO Characteristics for this compound based on Analogous Systems
| Orbital | Predicted Localization | Implication | Source |
| HOMO | Likely on the fluorophenoxy ring | Site of electrophilic attack/oxidation | nih.goviucr.org |
| LUMO | Likely on the bromopyridine ring | Site of nucleophilic attack/reduction | nih.goviucr.org |
| HOMO-LUMO Gap | ~4-5 eV | Indicator of chemical stability and reactivity | iucr.org |
Conformational Analysis and Molecular Dynamics Simulations of this compound
The flexibility of the ether linkage in this compound allows for multiple conformations. Conformational analysis is essential to identify the most stable (lowest energy) spatial arrangement of the atoms. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each conformation. For similar phenoxy-containing molecules, conformational analysis has been used to determine the energetically favorable structures, which in turn explains their biological activity. nih.gov
Molecular Dynamics (MD) simulations provide a time-dependent view of the molecule's behavior, including its conformational changes and interactions with its environment. MD simulations of related heterocyclic compounds have been used to study their binding stability with biological targets. nih.gov For this compound, MD simulations could reveal the dynamic range of motion, the stability of different conformers, and how the molecule interacts with solvent molecules or a potential binding site.
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational chemistry can predict the reactivity and selectivity of this compound in various chemical reactions. Global reactivity descriptors, derived from DFT calculations, such as electronegativity, chemical hardness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity. rsc.org
The MEP map and FMO analysis are instrumental in predicting regioselectivity. For instance, in electrophilic aromatic substitution, the reaction is likely to occur at the positions with the highest electron density (most negative MEP) on the aromatic rings. Conversely, nucleophilic substitution would be favored at electron-deficient sites. The presence of the bromine atom also offers a site for cross-coupling reactions, a common transformation for aryl bromides.
Theoretical Studies of Non-Covalent Interactions Involving this compound
Non-covalent interactions play a critical role in the supramolecular chemistry and biological activity of molecules. monash.edu For this compound, several types of non-covalent interactions are of interest.
The electron-deficient pyridine ring can participate in π-π stacking interactions with other aromatic systems. nih.gov The fluorine and bromine atoms can engage in halogen bonding, an interaction where the halogen atom acts as an electrophilic species. Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.
Advanced Applications and Strategic Utility of 3 Bromo 5 4 Fluorophenoxy Pyridine in Chemical Research
3-Bromo-5-(4-fluorophenoxy)pyridine as a Versatile Building Block for Complex Organic Synthesis
This compound serves as a crucial intermediate in multi-step organic syntheses, largely owing to the reactivity of the bromine atom, which allows for the introduction of various functional groups through cross-coupling reactions. The pyridine (B92270) nitrogen and the ether linkage also offer sites for chemical modification, further enhancing its synthetic utility.
A notable application of this compound is as a key intermediate in the synthesis of biologically active molecules. For instance, it is a precursor in the preparation of inhibitors for enzymes such as methionine aminopeptidase (B13392206) 2 (MetAP2), which are investigated for their therapeutic potential. google.com The synthesis of these complex molecules often involves a sequence of reactions where the structural integrity of the this compound core is essential.
The following table outlines a synthetic route where this compound is utilized as a key intermediate.
| Starting Material | Reagent | Product | Description |
| 3-Bromo-5-hydroxypyridine (B18002) | 2-bromo-1-(4-fluorophenyl)ethanone, K₂CO₃ | 2-[(5-Bromo-3-pyridyl)oxy]-1-(4-fluorophenyl)ethanone | Williamson ether synthesis to form the phenoxy ether linkage. |
| 2-[(5-Bromo-3-pyridyl)oxy]-1-(4-fluorophenyl)ethanone | N,N-dimethylformamide dimethyl acetal | (E)-2-[(5-Bromo-3-pyridyl)oxy]-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | Formation of an enaminone intermediate. |
| (E)-2-[(5-Bromo-3-pyridyl)oxy]-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | Hydrazine (B178648) hydrate | 3-Bromo-5-[[3-(4-fluorophenyl)-1H-pyrazol-4-yl]oxy]pyridine | Cyclization to form the pyrazole (B372694) ring, a key step in building the final complex heterocyclic system. |
This sequence highlights the strategic importance of this compound and its precursors in constructing elaborate molecular architectures. The bromine atom on the pyridine ring is often reserved for a final-stage modification, such as a Suzuki or Buchwald-Hartwig coupling, to introduce further diversity into the molecule.
Development of Advanced Heterocyclic Systems Utilizing this compound Precursors
The synthesis of novel and complex heterocyclic systems is a cornerstone of medicinal chemistry and materials science. Precursors like this compound are instrumental in this field. The strategic placement of the bromo and fluorophenoxy groups on the pyridine ring allows for the regioselective construction of fused and linked heterocyclic systems.
One prominent example is the synthesis of pyrazolyl-pyridinyl ethers. In a patented synthesis, 3-Bromo-5-hydroxypyridine is reacted with 2-bromo-1-(4-fluorophenyl)ethanone to yield 2-[(5-bromo-3-pyridyl)oxy]-1-(4-fluorophenyl)ethanone. google.com This intermediate is then converted to an enaminone and subsequently cyclized with hydrazine to form 3-Bromo-5-[[3-(4-fluorophenyl)-1H-pyrazol-4-yl]oxy]pyridine. google.com This advanced heterocyclic system serves as a scaffold for further functionalization, leading to the development of potent enzyme inhibitors. google.com
The following table details the transformation of a this compound precursor into a more complex heterocyclic system.
| Precursor | Reaction | Resulting Heterocyclic System | Significance |
| (E)-2-[(5-Bromo-3-pyridyl)oxy]-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | Cyclization with hydrazine hydrate | 3-Bromo-5-[[3-(4-fluorophenyl)-1H-pyrazol-4-yl]oxy]pyridine | Formation of a pyrazolyl-pyridinyl ether scaffold, a key structure in the development of MetAP2 inhibitors. google.com |
The development of such advanced heterocyclic systems is driven by the need for molecules with specific three-dimensional conformations to interact with biological targets or to possess desired electronic properties for material applications.
Role of this compound in Ligand Design for Organometallic Catalysis
While this compound is frequently a substrate in palladium-catalyzed cross-coupling reactions, its direct application as a ligand in organometallic catalysis is not extensively documented in publicly available research. The presence of the pyridine nitrogen atom does, however, suggest a potential for coordination to metal centers.
In principle, the pyridine moiety could act as a monodentate ligand, or in more complex derivatives, it could be part of a multidentate ligand system. The electronic properties of the pyridine ring, influenced by the bromo and fluorophenoxy substituents, would play a crucial role in the stability and catalytic activity of any resulting organometallic complex. Further research is required to explore the potential of this compound and its derivatives as ligands in organometallic catalysis.
Strategic Use as a Precursor for Functional Molecular Materials
The structural features of this compound make it a candidate for the synthesis of functional molecular materials, such as those used in organic electronics. The pyridine ring is a common component in organic light-emitting diodes (OLEDs) and other electronic devices due to its electron-deficient nature, which can facilitate electron transport.
While specific examples of this compound being used to create functional materials are not widely reported, its analogous structures are of interest in materials science. The bromo- and fluorophenoxy-substituted pyridine core can be elaborated through polymerization or by incorporation into larger conjugated systems to create materials with tailored electronic and photophysical properties. The fluorine atom can enhance properties such as thermal stability and electron affinity, which are desirable in many material applications.
Design and Synthesis of Molecular Probes for Biological Target Exploration
This compound and its derivatives are valuable tools in the design and synthesis of molecular probes for exploring biological targets. The ability to systematically modify the structure allows for the development of compounds with high affinity and selectivity for specific enzymes or receptors.
A significant application in this area is the use of 3-Bromo-5-[[3-(4-fluorophenyl)-1H-pyrazol-4-yl]oxy]pyridine, derived from 3-bromo-5-hydroxypyridine, as a key intermediate in the synthesis of methionine aminopeptidase 2 (MetAP2) inhibitors. google.com MetAP2 is a metalloenzyme that plays a role in angiogenesis and cell proliferation, making it a target for anti-cancer and anti-obesity drugs. google.com The synthesized compounds can be used as molecular probes to study the structure and function of MetAP2 and to validate it as a therapeutic target.
The following table presents an example of a biologically active compound synthesized from a this compound precursor.
| Compound Name | Biological Target | Therapeutic Area | Reference |
| [3-[[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]oxy]phenyl]methylurea | Methionine aminopeptidase 2 (MetAP2) | Obesity | google.com |
The development of such targeted molecular probes is essential for advancing our understanding of disease mechanisms and for the discovery of new therapeutic agents.
Future Directions and Emerging Research Avenues for 3 Bromo 5 4 Fluorophenoxy Pyridine
Development of Novel and Efficient Catalytic Systems for Derivatization of 3-Bromo-5-(4-fluorophenoxy)pyridine
The derivatization of the this compound core is paramount for exploring its structure-activity relationships. The bromine atom at the 3-position is a key handle for modification, particularly through metal-catalyzed cross-coupling reactions. ossila.com Future research will undoubtedly focus on developing more efficient and sustainable catalytic systems to facilitate these transformations. While palladium-based catalysts are conventionally used, research into catalysts based on more abundant and less expensive metals like nickel and copper is a growing trend for reactions such as amination and cyanation of bromopyridines.
Furthermore, the direct C-H functionalization of the pyridine (B92270) ring presents a more atom-economical approach to creating new derivatives. nih.gov Although the electron-deficient nature of the pyridine ring makes this challenging, innovative strategies are emerging. nih.govrsc.org These include the use of photocatalysis and transition metal-catalyzed C-H activation, which could allow for the introduction of new functional groups at positions not readily accessible through traditional methods. nih.gov The development of catalysts that can selectively functionalize the C-H bonds of the pyridine ring in this compound without disturbing the existing bromo and phenoxy groups will be a significant leap forward.
Exploration of Unprecedented Reactivity Modes and Chemical Transformations
Beyond conventional cross-coupling and C-H activation, future research is poised to explore novel ways to manipulate the this compound scaffold. The application of photoredox catalysis and electrochemistry to halopyridines is an area ripe for discovery. These methods can enable unique transformations under mild conditions, potentially leading to the formation of novel chemical architectures that are inaccessible through traditional thermal methods.
Another avenue of exploration is the investigation of skeletal editing or ring transformation reactions. rsc.org Recent studies have demonstrated the ability to transmute the nitrogen atom in a pyridine ring to a functionalized carbon atom, effectively converting a pyridine into a benzene (B151609) ring. rsc.org Applying such skeletal editing strategies to this compound could generate a host of new molecular frameworks with distinct properties. Investigating dearomatization-rearomatization strategies could also provide a platform for new reactions on the pyridine ring. researchgate.net
Integration of this compound Synthesis into Flow Chemistry and Automated Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved reaction efficiency, enhanced safety for handling hazardous reagents, and the ability to streamline multi-step syntheses. noelresearchgroup.com Future research will likely focus on adapting the synthesis and derivatization of this compound to these modern technologies.
Developing robust flow chemistry protocols for the key synthetic steps, such as the etherification to form the phenoxy bond and subsequent bromination or cross-coupling reactions, will be a key objective. Automated platforms can be employed for high-throughput screening of reaction conditions, allowing for the rapid optimization of catalytic systems and reaction parameters. This will not only accelerate the discovery of new derivatives but also provide more scalable and reproducible synthetic routes.
Computational Design and Predictive Synthesis of Novel Derivatives with Enhanced Properties
Computational chemistry and in silico drug design are becoming indispensable tools in modern chemical research. The future of research on this compound will heavily rely on these computational approaches to guide the synthesis of new derivatives with tailored properties.
Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms can be used to predict the biological activity or material properties of virtual libraries of this compound derivatives. This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. Density Functional Theory (DFT) calculations can provide insights into the reactivity of the molecule, helping to predict the outcomes of chemical reactions and design novel transformations. This synergy between computational prediction and experimental validation will be crucial for the efficient discovery of new lead compounds and materials.
Strategic Application in Interdisciplinary Research Fields (e.g., chemical biology, materials science)
The pyridine nucleus is a common feature in many FDA-approved drugs and agrochemicals, highlighting its importance in medicinal chemistry. nih.govlifechemicals.comnih.gov The unique combination of a bromine atom, a fluorophenoxy group, and a pyridine ring in this compound makes it an attractive scaffold for developing new therapeutic agents. Future research will focus on its strategic application as a building block for inhibitors of various enzymes or as a ligand for receptors implicated in disease. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties, making it a valuable feature in drug design. ossila.com
In the realm of materials science, the aromatic and polarizable nature of the pyridine ring, coupled with the potential for extensive derivatization, makes this compound a promising candidate for the development of novel organic materials. nih.gov Future investigations could explore its incorporation into polymers for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through derivatization could lead to materials with tailored conductivity, and photophysical characteristics. The development of new liquid crystals and other functional materials based on this scaffold is another exciting possibility.
Q & A
Q. What are the established synthetic routes for 3-Bromo-5-(4-fluorophenoxy)pyridine?
The synthesis typically involves bromination and functional group coupling. For example:
- Bromination : A pyridine precursor (e.g., 5-(4-fluorophenoxy)pyridine) undergoes bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN to introduce bromine at the 3-position .
- Phenoxy Group Introduction : A Ullmann or Buchwald-Hartwig coupling may be employed to attach the 4-fluorophenoxy group to the pyridine ring under palladium catalysis . Key challenges include regioselectivity control and purification of intermediates via column chromatography or recrystallization.
Q. How is this compound characterized spectroscopically?
Standard methods include:
- NMR : and NMR identify substituent positions (e.g., aromatic protons near bromine show deshielding) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 296.99 for CHBrFNO) .
- XRD : Single-crystal X-ray diffraction resolves structural ambiguities, such as bond angles and dihedral angles between the pyridine and phenoxy groups .
Q. What safety protocols are recommended for handling this compound?
- GHS Classification : Likely classified as harmful if inhaled (H332) or in contact with skin (H315), based on similar bromopyridines. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store in a cool, dry place under inert gas (e.g., argon) to prevent decomposition .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized for derivatizing this compound?
- Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl boronic acids using Pd(PPh)/KCO in THF/HO at 80°C. Monitor reaction progress via TLC .
- Regioselectivity : Electron-withdrawing groups (e.g., -F) on the phenoxy ring direct coupling to specific positions. Computational DFT studies can predict reactivity .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-Response Curves : Re-evaluate IC values across multiple assays (e.g., enzyme inhibition vs. cell viability) .
- Metabolite Interference : Use LC-MS to identify degradation products that may skew activity readings .
- Structural Analog Comparison : Compare with analogs like 3-Bromo-5-(2,5-difluorophenyl)pyridine to isolate substituent effects .
Q. How can computational methods guide the design of derivatives with enhanced properties?
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., viral proteases) and prioritize derivatives with high binding affinity .
- QSAR Models : Train models on datasets of pyridine derivatives to predict logP, solubility, or toxicity .
Q. What advanced analytical techniques detect trace impurities in synthesized batches?
- HPLC-PDA/MS : Employ a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify impurities <0.1% .
- Elemental Analysis : Verify halogen (Br/F) stoichiometry to confirm purity .
Q. How does the electronic nature of the 4-fluorophenoxy group influence reactivity?
- Electrophilic Aromatic Substitution : The -F group is meta-directing, reducing electron density on the pyridine ring and slowing bromination.
- Hammett Parameters : σ values for -OPh-F (+0.06) indicate moderate electron withdrawal, affecting reaction rates in SNAr or coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
